molecular formula C12H18ClNO B593143 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride CAS No. 1266688-86-1

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

Cat. No. B593143
M. Wt: 227.732
InChI Key: RQTXXFLUWZXGIE-UHFFFAOYSA-N
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Description

“2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride” is also known as “4-Methylethcathinone hydrochloride” or “4-MEC HCl”. It is a cathinone derivative . The molecular formula is C12H18ClNO and the molecular weight is 227.73 g/mol .


Molecular Structure Analysis

The IUPAC name of the compound is “2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride”. The InChI string is “InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H” and the canonical SMILES string is "CCNC©C(=O)C1=CC=C(C=C1)C.Cl" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.26900. The exact mass is 191.13100. The PSA is 29.10000 and the LogP is 2.56660 . Unfortunately, the density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

X-ray Structures and Computational Studies

  • X-ray Crystallography & Computational Modeling : The compound 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, as part of the cathinone family, was characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. Computational studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), were utilized to optimize geometries and calculate electronic spectra, aligning well with X-ray crystal structure data (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Spectroscopic Characterization

  • Spectroscopic Analysis for Identification : The compound has been involved in studies for its spectroscopic characterization, essential for its identification in various contexts. Techniques like GC-MS, IR, NMR, electronic absorption spectroscopy, and X-ray diffraction have been effectively utilized (Nycz, Paździorek, Małecki, & Szala, 2016).

Chemical Synthesis and Activity

  • Synthesis and Adrenolytic Activity : Research into the synthesis of related propanolamines, including a focus on their potential adrenolytic (anti-adrenaline) activities, has been conducted. These studies involve examining the electrographic, antiarrhythmic, hypotensive, spasmolytic activity, and adrenoceptor binding affinity (Groszek et al., 2010).

Crystallographic Analysis

  • Crystallographic Studies for Structural Insights : Comprehensive X-ray crystallographic studies have been undertaken to determine the structures of various cathinone derivatives, contributing to a deeper understanding of their molecular configurations and potential chemical behaviors (Kuś et al., 2016).

Transformation in Chemical Reactions

  • Chemical Transformation Analysis : Studies have explored the transformation of related chemical structures, shedding light on the potential chemical pathways and reactions in which 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride might engage (Mollet, D’hooghe, & de Kimpe, 2011).

properties

IUPAC Name

2-(ethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-9(2)6-8-11;/h5-8,10,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTXXFLUWZXGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=C(C=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

CAS RN

1266688-86-1
Record name 1266688-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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